(Rac)-Daglutril -

(Rac)-Daglutril

Catalog Number: EVT-15636266
CAS Number:
Molecular Formula: C31H38N2O6
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Rac)-Daglutril is a synthetic compound that functions as a mixed neutral endopeptidase and endothelin-converting enzyme inhibitor. It is primarily under investigation for its potential therapeutic applications in treating essential hypertension and congestive heart failure. The compound is categorized as a small molecule and belongs to the class of organic compounds known as dipeptides, which consist of two alpha-amino acids linked by a peptide bond. The molecular formula for (Rac)-Daglutril is C31H38N2O6C_{31}H_{38}N_{2}O_{6} with a molecular weight of approximately 534.64 g/mol .

Source and Classification

(Rac)-Daglutril is derived from the modification of natural peptides, specifically targeting the enzymatic pathways involved in blood pressure regulation and cardiovascular function. It falls under the category of investigational drugs, highlighting its status in clinical research rather than established therapeutic use. The compound is classified within several chemical categories, including:

  • Organic Compounds
  • Carboxylic Acids and Derivatives
  • Amino Acids, Peptides, and Analogues
  • Dipeptides

The compound's CAS number is 182821-27-8, and it has been assigned various synonyms, including SLV 306 .

Synthesis Analysis

The synthesis of (Rac)-Daglutril involves several chemical reactions that typically include the coupling of amino acids through peptide bond formation. While specific detailed methodologies are proprietary or protected by patents, general approaches to synthesizing similar compounds often include:

  1. Amino Acid Protection: Protecting groups are used to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: Common methods include the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds.
  3. Deprotection: Removal of protecting groups to yield the final product.

Technical details regarding the exact steps can vary significantly based on the specific synthetic route chosen by researchers or pharmaceutical developers .

Molecular Structure Analysis

The molecular structure of (Rac)-Daglutril can be described using its IUPAC name: 2-[(3S)-3-{1-[(2R)-3-ethoxy-3-oxo-2-(2-phenylethyl)propyl]cyclopentaneamido}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid. The compound features a complex arrangement with multiple rings and functional groups that contribute to its biological activity.

Key Structural Data

  • Molecular Weight: 534.64 g/mol
  • Molecular Formula: C31H38N2O6C_{31}H_{38}N_{2}O_{6}
  • InChI Key: XMQODGUTLZXUGZ-RPBOFIJWSA-N

The structure includes multiple stereocenters, which are critical for its interaction with biological targets .

Chemical Reactions Analysis

(Rac)-Daglutril undergoes various chemical reactions that are essential for its biological activity. The primary reactions involve:

  1. Enzymatic Hydrolysis: The compound can be hydrolyzed by peptidases, which may affect its potency and bioavailability.
  2. Binding Interactions: It interacts with enzymes such as neprilysin and endothelin-converting enzyme, inhibiting their activity and altering peptide signaling pathways.

These reactions are vital for understanding how (Rac)-Daglutril functions within biological systems and its potential side effects during therapeutic use .

Mechanism of Action

The mechanism of action for (Rac)-Daglutril involves the inhibition of neutral endopeptidase and endothelin-converting enzyme. By blocking these enzymes, (Rac)-Daglutril reduces the breakdown of vasoactive peptides like bradykinin and substance P, leading to vasodilation and decreased blood pressure.

Key Mechanistic Insights

  • Inhibition of Neprilysin: This leads to increased levels of natriuretic peptides that promote diuresis.
  • Endothelin Pathway Modulation: By inhibiting endothelin-converting enzyme, (Rac)-Daglutril reduces the production of endothelin, a potent vasoconstrictor .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Water Solubility: 0.0015 mg/mL
  • Melting Point: Not specified in available data.

Chemical Properties

  • pKa (Strongest Acidic): 3.88
  • pKa (Strongest Basic): -0.055
  • LogP: 4.02 (indicating lipophilicity)
  • Polar Surface Area: 113.01 Ų

These properties influence the compound's bioavailability and distribution within biological systems .

Applications

(Rac)-Daglutril is primarily researched for its potential applications in treating cardiovascular diseases such as hypertension and heart failure. Its ability to modulate peptide signaling pathways makes it a candidate for further development in pharmacotherapy aimed at improving cardiovascular health.

Scientific Uses

  1. Cardiovascular Research: Investigating its effects on blood pressure regulation.
  2. Neuropharmacology: Exploring interactions with neuropeptides involved in pain modulation.
  3. Peptide Therapeutics Development: As a model for designing new inhibitors targeting similar pathways .

Properties

Product Name

(Rac)-Daglutril

IUPAC Name

2-[(3S)-3-[[1-(2-ethoxycarbonyl-4-phenylbutyl)cyclopentanecarbonyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

Molecular Formula

C31H38N2O6

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C31H38N2O6/c1-2-39-29(37)24(15-14-22-10-4-3-5-11-22)20-31(18-8-9-19-31)30(38)32-25-17-16-23-12-6-7-13-26(23)33(28(25)36)21-27(34)35/h3-7,10-13,24-25H,2,8-9,14-21H2,1H3,(H,32,38)(H,34,35)/t24?,25-/m0/s1

InChI Key

XMQODGUTLZXUGZ-BBMPLOMVSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O

Isomeric SMILES

CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)N[C@H]3CCC4=CC=CC=C4N(C3=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.